molecular formula C7H7N3O B186268 5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile CAS No. 196411-04-8

5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile

Cat. No. B186268
M. Wt: 149.15 g/mol
InChI Key: MTHZIZXCFVBICT-UHFFFAOYSA-N
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Description

“5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile” is a chemical compound with the molecular formula C7H7N3O . It has a molecular weight of 149.15 g/mol.


Synthesis Analysis

The synthesis of 1,3-oxazoles, such as “5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile”, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant .


Molecular Structure Analysis

The molecular structure of “5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile” consists of a cyclopropyl group attached to the 2-position of the 1,3-oxazole ring, a carbonitrile group attached to the 4-position, and an amino group attached to the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile” include a molecular weight of 149.15 g/mol. Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile is involved in the synthesis of various heterocyclic compounds. Research indicates that its interaction with 2-aryl-4-cyano-1,3-oxazole-5-sulfonylchlorides leads to new heterocyclic systems such as oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine and oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine (Kornienko et al., 2014). These derivatives demonstrate potential for further applications in pharmaceutical and chemical research.

Anticancer Activity

A significant application of this compound is in anticancer research. A study synthesized novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and evaluated their anticancer activities. These compounds showed promising cytostatic and cytotoxic activities against various cancer cell lines, particularly leukemia, renal, and breast cancer subpanels (Kachaeva et al., 2018). This highlights its potential utility in developing new anticancer drugs.

Macrocyclic Structure Construction

This compound also plays a role in the construction of macrocyclic structures, such as cyclophanes with oxazole fragments. It is used in reactions involving bifunctional reagents to form compounds like 6,11-diaza-1,5(2,5)-dioxazole-3(1,2)-benzenecycloundecaphan-14,54-dicarbonitrile, demonstrating its utility in creating complex chemical structures (Merzhyievskyi et al., 2020).

Anti-Human Cytomegalovirus (HCMV) Properties

Research has also shown that derivatives of 1,3-oxazole-4-carbonitrile, including 5-amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile, have considerable anti-HCMV activity. This activity was notably higher than that of Ganciclovir, a clinically used anti-HCMV agent, suggesting its potential as a basis for developing new antiviral drugs (Kachaeva et al., 2019).

properties

IUPAC Name

5-amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-3-5-6(9)11-7(10-5)4-1-2-4/h4H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHZIZXCFVBICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(O2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327768
Record name 5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile

CAS RN

196411-04-8
Record name 5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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